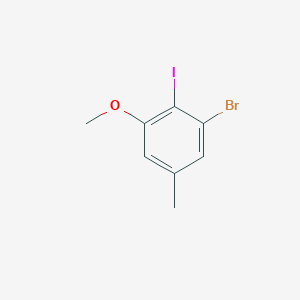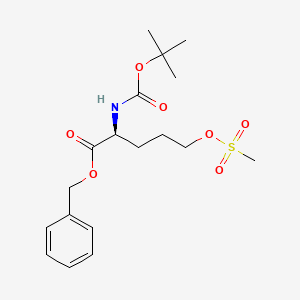
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methylsulfonyl ester. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective groups and reactive sites.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Methylsulfonyl Ester: The hydroxyl group is converted to a methylsulfonyl ester using methylsulfonyl chloride (MsCl) and a base like pyridine.
Benzylation: The carboxyl group is esterified with benzyl alcohol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate undergoes several types of reactions:
Substitution Reactions: The methylsulfonyl ester can be substituted with various nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Ester Hydrolysis: The benzyl ester can be hydrolyzed to the corresponding carboxylic acid using hydrogenation or other reducing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Hydrolysis: Hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Deprotection: The free amine.
Hydrolysis: The corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate is used in various scientific research applications:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate involves its ability to act as a protected amino acid derivative. The Boc group protects the amino group during synthetic transformations, and the methylsulfonyl ester provides a reactive site for further functionalization. The compound’s reactivity is primarily due to the presence of these functional groups, which can be selectively removed or modified under specific conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-hydroxy-pentanoate: Lacks the methylsulfonyl ester group.
(S)-Benzyl 2-amino-5-((methylsulfonyl)oxy)pentanoate: Lacks the Boc protecting group.
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-((methylsulfonyl)oxy)hexanoate: Has an extended carbon chain.
Uniqueness
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate is unique due to the combination of the Boc protecting group and the methylsulfonyl ester, which provides versatility in synthetic applications. The presence of both groups allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
256390-71-3 |
|---|---|
Molekularformel |
C18H27NO7S |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfonyloxypentanoate |
InChI |
InChI=1S/C18H27NO7S/c1-18(2,3)26-17(21)19-15(11-8-12-25-27(4,22)23)16(20)24-13-14-9-6-5-7-10-14/h5-7,9-10,15H,8,11-13H2,1-4H3,(H,19,21)/t15-/m0/s1 |
InChI-Schlüssel |
SIMHFLLTELFMJV-HNNXBMFYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCOS(=O)(=O)C)C(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCCOS(=O)(=O)C)C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


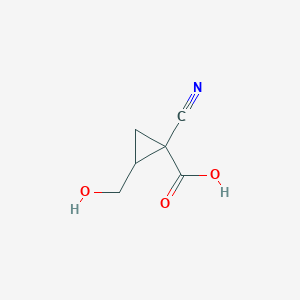
![4-Bromo-1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13084990.png)
![3,4-Dimethyl-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13084991.png)
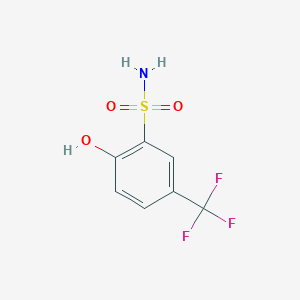
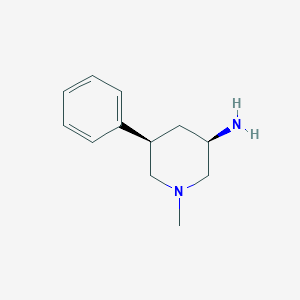
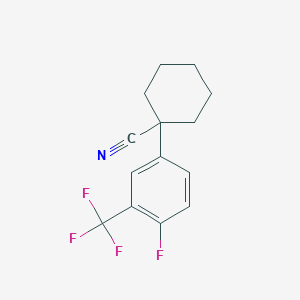
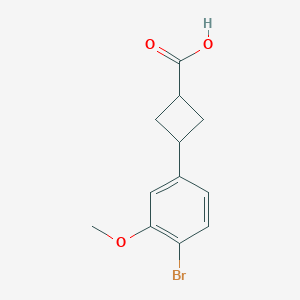
![2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13085032.png)
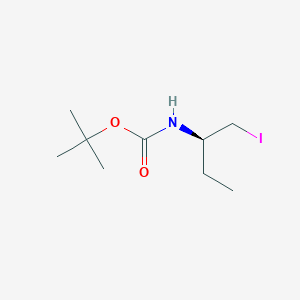

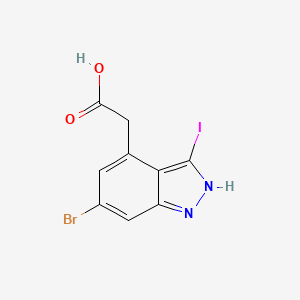
![2-amino-N,3-dimethyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide](/img/structure/B13085061.png)
amine](/img/structure/B13085064.png)
